4-Chlorophenyl cyanate
Description
Structure
3D Structure
Properties
IUPAC Name |
(4-chlorophenyl) cyanate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO/c8-6-1-3-7(4-2-6)10-5-9/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDVNNPOIBWADPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC#N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Ii. Synthetic Methodologies for 4 Chlorophenyl Cyanate
Established Routes for Aryl Cyanate (B1221674) Formation
The conversion of phenols to aryl cyanates is a well-documented transformation, with nucleophilic displacement being the most prevalent and efficient strategy.
The most common and direct method for synthesizing 4-Chlorophenyl cyanate is through a nucleophilic displacement reaction, often referred to as a variation of the von Braun reaction for cyanate esters. This reaction involves the treatment of a phenol (B47542) with a cyanogen (B1215507) halide in the presence of a base. thieme-connect.de
The general mechanism proceeds in two key steps:
Deprotonation: The phenolic hydroxyl group of the precursor, 4-chlorophenol, is deprotonated by a base (typically a tertiary amine like triethylamine) to form the more nucleophilic 4-chlorophenoxide ion.
Nucleophilic Attack: The resulting 4-chlorophenoxide ion acts as a nucleophile, attacking the electrophilic carbon atom of the cyanogen halide (e.g., cyanogen bromide, BrCN). This attack displaces the halide ion (Br⁻) and forms the this compound product. wikipedia.orgmdpi.com
This method is widely applicable to a variety of phenols, bisphenols, and naphthols. thieme-connect.de The reaction is typically carried out in a suitable organic solvent at low temperatures to control reactivity and minimize side reactions.
Phosgene (B1210022) (COCl₂) and its safer solid surrogates, such as diphosgene and triphosgene, are highly versatile reagents in organic synthesis, primarily used for producing isocyanates (R-N=C=O) from primary amines and chloroformates from alcohols. guidechem.comorgsyn.org
However, the direct synthesis of aryl cyanates (Ar-O-C≡N) from phenols using phosgene or its surrogates is not a standard or widely established industrial method. The reaction of phenols with phosgene typically leads to the formation of chloroformates (Ar-O-COCl) or carbonates (Ar-O-CO-O-Ar). While these reagents are central to the synthesis of various carbonyl compounds, their application for the direct, one-step conversion of a phenol to a cyanate ester is not the preferred synthetic route. guidechem.comnih.gov The predominant and more efficient pathway for creating the cyanate ester linkage remains the reaction of phenoxides with cyanogen halides. thieme-connect.de
Precursor Chemistry and Derivatization for this compound Synthesis
The successful synthesis of this compound relies on the availability and purity of its key precursors.
4-Chlorophenol: This is the foundational aromatic precursor. It is a commercially available solid compound. Industrially, it can be prepared via the direct chlorination of phenol. The reaction conditions, particularly the choice of solvent, can influence the regioselectivity of the chlorination to favor the formation of the desired 4-chloro isomer over other isomers like 2-chlorophenol. cnrs.fr
Cyanogen Halides: The cyanating agent is the other critical reactant. Cyanogen bromide (BrCN) and cyanogen chloride (ClCN) are the most commonly used reagents for this transformation. thieme-connect.de Cyanogen bromide, a volatile and toxic solid, is typically preferred in laboratory-scale syntheses. These reagents can be prepared by the reaction of a halogen (e.g., bromine or chlorine) with an alkali metal cyanide, such as sodium cyanide. tezu.ernet.in Due to their hazardous nature, they are handled with appropriate safety precautions.
Reaction Condition Optimization for High-Yield Synthesis
Achieving a high yield of this compound requires careful optimization of several reaction parameters. The goal is to maximize the rate of the desired nucleophilic substitution while minimizing potential side reactions, such as the trimerization of the cyanate ester product into a 1,3,5-triazine (B166579) ring, which can be catalyzed by impurities or excess base. researchgate.net
Key parameters for optimization include:
Solvent: The reaction is often performed in polar aprotic solvents like acetone, diethyl ether, acetonitrile, or benzene (B151609). thieme-connect.de The choice of solvent can influence the solubility of the reactants and the stability of the intermediate phenoxide, thereby affecting the reaction rate and yield.
Base: A non-nucleophilic tertiary amine, most commonly triethylamine (B128534) (TEA), is used to neutralize the hydrogen halide (e.g., HBr) formed during the reaction without competing with the phenoxide as a nucleophile. The stoichiometry of the base is critical; typically, a slight excess is used.
Temperature: The reaction is highly exothermic and is generally conducted at low temperatures, often between -30°C and 0°C. mdpi.comcnrs.fr Maintaining a low temperature is crucial to prevent side reactions and the decomposition of the cyanogen halide. The base is usually added dropwise to the cooled solution of the phenol and cyanogen halide to control the reaction rate. mdpi.com
Stoichiometry and Reaction Time: The molar ratio of cyanogen halide to the phenolic group is typically between 1:1 and 2:1. mdpi.com The reaction is monitored until completion, which usually occurs within a few hours. Following the reaction, a workup procedure involving filtration to remove the triethylammonium (B8662869) halide salt and washing with water is performed to isolate the crude product. mdpi.comcnrs.fr
The following interactive table summarizes typical conditions and their impact on the synthesis of aryl cyanates, which are applicable to this compound.
| Parameter | Condition | Rationale / General Outcome | Reference |
|---|---|---|---|
| Precursor | 4-Chlorophenol | Provides the aryl backbone for the final product. | cnrs.fr |
| Cyanating Agent | Cyanogen Bromide (BrCN) | Acts as the electrophile, providing the cyanate group. | thieme-connect.de |
| Base | Triethylamine (TEA) | Deprotonates the phenol and neutralizes the HBr byproduct. High yields are typically achieved. | mdpi.comcnrs.fr |
| Solvent | Acetone, Acetonitrile, Diethyl Ether | Solubilizes reactants. Acetone is a common and effective choice. | thieme-connect.de |
| Temperature | Low (e.g., 0°C to -30°C) | Controls the exothermic reaction, minimizes side reactions, and prevents cyanogen halide decomposition, leading to higher product purity and yield. | mdpi.comcnrs.fr |
| Yield | Generally High (>80%) | With optimized conditions, this method is very efficient for producing aryl cyanates. | thieme-connect.de |
Iii. Chemical Reactivity and Mechanistic Investigations of 4 Chlorophenyl Cyanate
Nucleophilic Addition Reactions
The carbon-nitrogen triple bond of the cyanate (B1221674) moiety is a prime target for nucleophilic attack. A wide range of nucleophiles, including alcohols, amines, and carbanions, can add across the C≡N bond, leading to a variety of functionalized products.
Kinetics and Thermodynamics of Nucleophilic Attack on the Cyanate Group
The kinetics of nucleophilic addition to aryl cyanates are influenced by several factors, including the nature of the nucleophile, the solvent, and the electronic properties of the aryl substituent. While specific kinetic studies on 4-chlorophenyl cyanate are not extensively detailed, research on the closely related p-chlorophenyl isocyanate offers valuable insights into the mechanistic principles.
The reaction of isocyanates with alcohols (alcoholysis) to form carbamates (urethanes) has been studied in detail. The reaction rate is significantly dependent on the concentration and association of the alcohol. In diethyl ether, the spontaneous alcoholysis of p-chlorophenyl isocyanate follows a complex rate equation, suggesting multiple reaction pathways. rsc.org The reaction order with respect to the alcohol is greater than one, indicating that polymeric forms of the alcohol (dimers, trimers, or tetramers) are more reactive nucleophiles than the alcohol monomer. rsc.org This is attributed to a cyclic transition state where one alcohol molecule in the polymer acts as the nucleophile while another facilitates proton transfer. rsc.org
The proposed mechanism for urethane (B1682113) formation involves a slow, one-step cyclic addition of an alcohol polymer to the isocyanate. rsc.org The general observation that the kinetic order for alcoholysis of isocyanates is often greater than 1 stems from the higher reactivity of these alcohol polymers compared to monomers. rsc.org
Table 1: Kinetic Data for the Alcoholysis of p-Chlorophenyl Isocyanate in Diethyl Ether at 25°C Data derived from studies on the analogous isocyanate compound.
Regioselectivity and Stereoselectivity in Addition Processes
In nucleophilic additions to the cyanate group, the nucleophile typically attacks the electrophilic carbon atom. The regioselectivity of nucleophilic addition to substituted aromatic systems can often be predicted using frontier molecular orbital (FMO) analysis, where the nucleophile attacks the carbon atom with the higher contribution of the LUMO. researchgate.net For this compound, the electron-withdrawing nature of both the cyanate group and the para-chloro substituent significantly influences the electronic distribution in the aromatic ring and the reactivity of the cyanate moiety.
Stereoselectivity becomes important when the cyanate or the nucleophile is chiral. While specific studies on the stereoselectivity of nucleophilic additions to this compound are scarce, research on related systems provides relevant principles. For instance, the rearrangement of allyl cyanates to allyl isocyanates proceeds with a high degree of stereoselectivity via a concerted innospk.cominnospk.com-sigmatropic mechanism, demonstrating efficient chirality transfer. orgsyn.org Such stereochemical control is crucial in the asymmetric synthesis of nitrogen-containing compounds. orgsyn.orgnih.gov
In reactions involving other unsaturated systems, the ability of a nucleophile to coordinate with the substrate can dictate the regio- and stereochemical outcome. unipi.it For example, nucleophiles capable of coordinating with an epoxide oxygen via a metal or hydrogen bond tend to exhibit high 1,4-regioselectivity and syn-stereoselectivity. unipi.it
Cycloaddition Reactions
The unsaturated C≡N bond in this compound can participate as a dipolarophile or dienophile in various cycloaddition reactions, providing routes to diverse heterocyclic structures.
[2+2] Cycloadditions
Aryl isocyanates, including 4-chlorophenyl isocyanate, are known to undergo [2+2] cycloaddition reactions. For example, they can react with alkenes like dihydrofuran to produce bicyclic β-lactams. These reactions are often promoted photochemically and are a key method for constructing the four-membered cyclobutane (B1203170) ring system. acs.org The reaction involves the excitation of one of the olefin components, which then adds to the second component to form the cycloadduct. acs.org
Other Cycloaddition Pathways
Beyond [2+2] cycloadditions, aryl cyanates are versatile partners in other cycloaddition pathways, most notably [2+2+2] cycloadditions.
[2+2+2] Cycloadditions: This powerful, atom-economical reaction allows for the rapid construction of six-membered rings. psu.edu Aryl cyanates can react with two alkyne units, such as in 1,6-diynes, in the presence of a transition metal catalyst to form highly substituted 2-aryloxypyridines. researchgate.net Ruthenium(II) complexes, like Cp*Ru(COD)Cl, have been shown to be efficient catalysts for this transformation, which proceeds with excellent regioselectivity under mild, solvent-free conditions. researchgate.net The mechanism is thought to proceed through a metallacyclopentadiene intermediate. acs.org
1,3-Dipolar Cycloadditions: The carbon-nitrogen triple bond of aryl cyanates can also act as a dipolarophile in 1,3-dipolar cycloadditions with nitrilium betaines (e.g., nitrile oxides). rsc.org This reaction pathway leads to the formation of five-membered heterocycles, such as 5-aryloxy-1,2,4-oxadiazoles. rsc.org
Table 2: Examples of Cycloaddition Reactions Involving Aryl Cyanates/Isocyanates
Polymerization and Cyclotrimerization Mechanisms
Under specific conditions, this compound can undergo self-addition reactions to form polymers or, more commonly, cyclotrimerize to form a stable 1,3,5-triazine (B166579) ring. These materials, known as polycyanurates or cyanate ester resins, are valued for their high thermal stability and excellent dielectric properties.
The cyclotrimerization of aromatic isocyanates, a related process, has been mechanistically studied and provides a model for cyanate reactivity. The generally accepted mechanism for the anionic trimerization involves the initial nucleophilic attack of an anionic catalyst on the electrophilic carbon of the isocyanate. acs.org This forms a new anionic intermediate which then sequentially adds two more isocyanate molecules, eventually leading to ring-closure and formation of the six-membered isocyanurate (or, in this case, cyanurate) ring, regenerating the catalyst. acs.org
Catalysts for this process can vary widely. Acetate-based catalysts are common, where the acetate (B1210297) anion acts as a precatalyst, reacting with the isocyanate to form a more nucleophilic deprotonated amide species that is the true active catalyst. acs.org Transition metal complexes, particularly those of palladium, have also been employed. The Pd(0)-catalyzed cyclotrimerization of aryl isocyanates is proposed to proceed via one of two pathways: one involving the formation of a five-membered palladacycle intermediate, and another involving a zwitterionic palladium complex. rsc.org The reaction of alkali metal aryl oxides with cyanogen (B1215507) halides is also known to produce polymeric triazine derivatives. google.com
Thermally Initiated Cyclotrimerization of Aryl Cyanate Esters
Aryl cyanate esters, a class of compounds that includes this compound, are known for their ability to undergo a thermally initiated addition reaction to form highly stable, cross-linked polymer networks. bts.govrsc.org This process, known as cyclotrimerization, involves three cyanate ester functional groups (-O-C≡N) reacting to form a six-membered 1,3,5-triazine ring, also referred to as a cyanurate. bts.govmdpi.com The resulting polycyanurate network is noted for its high thermal stability, with decomposition temperatures often exceeding 400°C. bts.gov
The cyclotrimerization is an exothermic process that typically proceeds in a temperature range of 200–350°C. mdpi.com Differential Scanning Calorimetry (DSC) is a common technique used to study the curing process, determining the temperature range and enthalpy of the reaction. For example, studies on structurally similar monocyanate esters show cyclotrimerization enthalpies around 90 ± 5 kJ per mole of cyanate groups. mdpi.com The polymerization of cyanate esters is an addition reaction, meaning no volatile by-products are generated during the curing process, which is advantageous for producing void-free materials. bts.gov The progress of the reaction can be monitored by spectroscopic methods, such as Fourier-transform infrared (FTIR) spectroscopy, by observing the disappearance of the characteristic cyanate ester absorbance bands (around 2200-2300 cm⁻¹) and the concurrent appearance of triazine ring peaks (near 1360 and 1570 cm⁻¹). bts.gov
Table 1: Thermal Properties of Aryl Cyanate Ester Cyclotrimerization
| Property | Typical Value/Range | Method of Determination | Reference |
| Curing Temperature | 200–350 °C | Differential Scanning Calorimetry (DSC) | mdpi.com |
| Reaction Type | Exothermic Addition Polymerization | DSC, FTIR Spectroscopy | bts.govmdpi.com |
| Enthalpy of Cyclotrimerization | ~90 kJ/mol of OCN groups | DSC | mdpi.com |
| Key Spectroscopic Changes | Disappearance of OCN stretch (2200-2300 cm⁻¹), Appearance of Triazine peaks (1360, 1570 cm⁻¹) | FTIR Spectroscopy | bts.gov |
Mechanistic Pathways of Triazine Ring Formation
The mechanism of the thermally initiated, uncatalyzed cyclotrimerization of aryl cyanate esters is generally understood to be a stepwise process. mdpi.com The reaction is sensitive to and often initiated by nucleophilic species, particularly residual phenolic hydroxyl groups present as impurities in the monomer. mdpi.com
The proposed mechanism involves three main steps:
Initiation : The process begins with the reaction of an aryl cyanate molecule with a nucleophile, such as a phenol (B47542). This initial reaction forms an imidocarbonate intermediate. This first step is often considered reversible. mdpi.com
Propagation : The newly formed imidocarbonate then reacts with a second aryl cyanate molecule.
Cyclization : A third aryl cyanate molecule is subsequently added to the intermediate from the second step, leading to the formation of the stable, cyclic 1,3,5-triazine ring and the regeneration of the initiating phenol. mdpi.com
While this pathway describes the uncatalyzed thermal cure, the polymerization rate can be significantly increased by the addition of catalysts. researchgate.net Metal compounds, such as coordination complexes of copper, iron, tin, and others, are known to catalyze the cyclotrimerization. researchgate.netresearchgate.net The metal-catalyzed mechanism is also considered a stepwise process, where the metal center coordinates with the cyanate ester molecules, polarizing the OCN triple bond and making it more susceptible to reaction. researchgate.net
Table 2: Mechanistic Steps of Uncatalyzed Triazine Ring Formation
| Step | Description | Reactants | Intermediate/Product |
| I (Initiation) | Reaction of aryl cyanate with a nucleophile (e.g., phenol). | Aryl Cyanate (A), Phenol (B) | Imidocarbonate (C) |
| II (Propagation) | Addition of a second aryl cyanate molecule. | Imidocarbonate (C), Aryl Cyanate (A) | Dimeric Intermediate (D) |
| III (Cyclization) | Addition of a third aryl cyanate and ring closure. | Dimeric Intermediate (D), Aryl Cyanate (A) | 1,3,5-Triazine Ring (E) + Phenol (B) |
This table is a simplified representation based on the mechanism described in source mdpi.com.
Specific Reactions of this compound
The reaction of cyanate esters with epoxy resins, such as the reaction between this compound and phenyl glycidyl (B131873) ether, is of significant industrial importance for creating hybrid polymer networks with tailored properties. Research has been conducted on this specific reaction system. scirp.orgscirp.orgscispace.com
Cyclotrimerization : The first step is the thermal cyclotrimerization of the this compound to form a tris(4-chlorophenyl)cyanurate, which contains the characteristic triazine ring structure. scirp.org
Reaction with Epoxy : The triazine ring then reacts with the phenyl glycidyl ether. scirp.orgscirp.org This can involve the insertion of the epoxy into the ether bond of the cyanurate ring.
Isomerization : Following the reaction with the epoxy, the cyanurate ring can undergo isomerization to form an isocyanurate ring. scirp.org Studies on model compounds have identified the formation of hybrid ring structures containing both cyanurate and isocyanurate moieties, suggesting this isomerization can occur in a stepwise manner. scirp.orgscirp.org
Oxazolidone Formation : The isocyanurate can then react with another molecule of phenyl glycidyl ether to form an oxazolidone structure. scirp.org
This sequence of reactions results in a complex, co-reacted network structure containing triazine, isocyanurate, and oxazolidone rings, providing a combination of properties from both the cyanate ester and epoxy resin systems.
Iv. Spectroscopic Characterization for Structural Elucidation of 4 Chlorophenyl Cyanate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For 4-chlorophenyl cyanate (B1221674), ¹H and ¹³C NMR spectra provide direct evidence for the arrangement of atoms in the substituted aromatic ring.
The ¹H NMR spectrum of 4-chlorophenyl cyanate is expected to be simple and highly characteristic due to the molecule's symmetry. The para-substitution pattern on the benzene (B151609) ring results in a chemically equivalent environment for the two protons ortho to the cyanate group (H-2, H-6) and the two protons ortho to the chlorine atom (H-3, H-5).
This equivalence leads to a distinct AA'BB' spin system, which typically manifests as two symmetrical doublets.
The protons (H-3, H-5) adjacent to the electron-withdrawing chlorine atom are expected to be deshielded and appear at a downfield chemical shift.
The protons (H-2, H-6) adjacent to the cyanate group, which is also electron-withdrawing, will appear at a slightly different chemical shift.
The coupling between these adjacent protons (a three-bond or ³J coupling) results in the splitting of each signal into a doublet.
While specific experimental data for this compound is not widely reported, analysis of structurally similar compounds, such as the 4-chlorophenyl unit in N-[(1R)-1-(4-Chlorophenyl)ethyl]-cyanamide, shows aromatic resonances as multiplets in the range of δ 7.28–7.38 ppm mdpi.comresearchgate.net.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-2, H-6 | ~7.2 - 7.4 | Doublet (d) | ~8-9 |
The proton-decoupled ¹³C NMR spectrum of this compound provides information on each unique carbon environment. Due to symmetry, four signals are expected for the aromatic ring, along with one signal for the cyanate carbon.
C1 (C-OCN): The carbon atom bonded to the electronegative oxygen of the cyanate group is expected to be significantly deshielded.
C4 (C-Cl): The carbon atom directly attached to the chlorine atom will also show a distinct chemical shift.
C2/C6 and C3/C5: These pairs of equivalent carbons will each produce a single resonance.
Cyanate Carbon (-OCN): The carbon of the cyanate group itself is typically found in a characteristic downfield region, often around 110-120 ppm.
Data from related structures, like N-[(1R)-1-(4-Chlorophenyl)ethyl]-cyanamide, show signals for the quaternary aromatic carbons at approximately δ 134.2 and 139.8 ppm, and the protonated aromatic carbons at δ 127.6 and 129.1 ppm. The cyanamide (B42294) carbon in this analogue appears at δ 114.7 ppm mdpi.comresearchgate.net. These values provide a reasonable estimate for the expected shifts in this compound.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C1 (ipso, attached to -OCN) | ~150 - 155 |
| C2/C6 | ~122 - 126 |
| C3/C5 | ~129 - 132 |
| C4 (ipso, attached to -Cl) | ~135 - 140 |
For a relatively simple molecule like this compound, 2D NMR might not be strictly necessary for structural assignment but serves as a powerful confirmation tool.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show a cross-peak connecting the signals of the H-2/H-6 protons with the H-3/H-5 protons, confirming their adjacent relationship on the aromatic ring.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbons to which they are directly attached. It would show a correlation between the ¹H signal at ~7.2-7.4 ppm and the ¹³C signal of C2/C6, and another correlation between the ¹H signal at ~7.4-7.6 ppm and the ¹³C signal of C3/C5.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2- and 3-bond) correlations between protons and carbons. Key expected correlations would include:
H-2/H-6 protons correlating to C4 and the cyanate carbon.
H-3/H-5 protons correlating to C1.
These combined techniques would unambiguously confirm the connectivity of the entire molecule.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in a molecule. The spectrum of this compound is dominated by the characteristic vibrations of the cyanate group and the substituted benzene ring.
The most diagnostic absorption is the strong, sharp band corresponding to the asymmetric stretching vibration of the -OCN group. This typically appears in the region of 2200-2300 cm⁻¹. For comparison, the C≡N stretch in a related cyanamide structure was observed at 2218 cm⁻¹ mdpi.comresearchgate.net. Other important expected absorptions include C-O stretching, aromatic C=C and C-H stretching, and the C-Cl stretch.
Table 3: Characteristic IR Absorption Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3050 - 3150 | Medium |
| Asymmetric -OCN Stretch | 2240 - 2280 | Strong, Sharp |
| Aromatic C=C Stretch | 1475 - 1600 | Medium-Strong |
| C-O Stretch | 1200 - 1250 | Strong |
| C-Cl Stretch | 700 - 800 | Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization. The molecular formula of this compound is C₇H₄ClNO, corresponding to a monoisotopic mass of approximately 152.998 g/mol .
The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 153. Due to the natural abundance of the ³⁷Cl isotope, a characteristic M+2 peak at m/z 155 with an intensity of about one-third of the M⁺ peak should be observed, confirming the presence of a single chlorine atom.
While fragmentation is complex, common pathways involve the loss of neutral fragments from the molecular ion. For 4-chlorophenyl isocyanate, which has the same molecular weight, the most abundant peaks are observed at m/z 153 (M⁺), 125 (loss of CO), and 155 (M+2) nih.gov. A similar primary fragmentation for this compound might involve the loss of the cyanate group or rearrangement.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z Value | Proposed Fragment Identity | Notes |
|---|---|---|
| 155 | [C₇H₄³⁷ClNO]⁺ | Isotopic peak for M⁺ |
| 153 | [C₇H₄³⁵ClNO]⁺ | Molecular Ion (M⁺) |
| 125 | [C₇H₄Cl]⁺ | Loss of NCO radical |
| 111 | [C₆H₄Cl]⁺ | Loss of OCN group |
X-ray Crystallography for Solid-State Molecular Structure Determination
X-ray crystallography is the most definitive method for determining the precise three-dimensional structure of a molecule in the solid state, providing accurate data on bond lengths, bond angles, and intermolecular interactions.
To perform this analysis, a suitable single crystal of this compound must first be grown. The crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is analyzed to construct an electron density map of the molecule. While a specific crystal structure for this compound has not been detailed in the surveyed literature, the technique would be expected to reveal several key structural features:
Planarity: The planarity of the chlorophenyl ring.
Bond Geometry: The precise bond angle of the C-O-C≡N linkage.
Bond Lengths: The lengths of the C-Cl, C-O, O-C, and C≡N bonds.
Intermolecular Interactions: The packing of molecules in the crystal lattice, revealing any significant π-π stacking or other non-covalent interactions.
This technique provides an unambiguous confirmation of the compound's constitution and conformation in the solid phase.
Table 5: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| N-[(1R)-1-(4-Chlorophenyl)ethyl]-cyanamide |
4.5. Raman Spectroscopy for Vibrational Fingerprinting (General, for similar aryl compounds)
Raman spectroscopy is a powerful non-destructive analytical technique that provides detailed information about the vibrational modes of a molecule, offering a unique "fingerprint" for identification and structural analysis. spectroscopyonline.comiridian.ca This technique is particularly well-suited for the characterization of aryl compounds such as this compound due to the distinct Raman signals arising from the aromatic ring and its substituents. The resulting spectrum is a plot of the intensity of scattered light versus the energy difference (Raman shift), typically measured in wavenumbers (cm⁻¹).
The vibrational fingerprint of an aryl cyanate in a Raman spectrum is primarily composed of contributions from the benzene ring, the cyanate group (-OCN), and the substituent (in this case, chlorine).
Benzene Ring Vibrations: The substituted benzene ring gives rise to several characteristic Raman bands. These include:
C-H Stretching: Aromatic C-H stretching vibrations typically appear in the high-frequency region of 3000-3100 cm⁻¹.
C-C Stretching: The stretching vibrations of the carbon-carbon bonds within the aromatic ring result in a series of bands, often found in the 1400-1600 cm⁻¹ region. The exact positions of these bands are sensitive to the nature and position of the substituents on the ring.
Ring Breathing Modes: A characteristic and often intense band corresponding to the symmetric stretching and contraction of the entire benzene ring is a key feature. For monosubstituted benzenes, this "ring-breathing" mode is typically observed. nih.gov
Ring Deformations: In-plane and out-of-plane bending vibrations of the benzene ring and its substituents occur at lower frequencies and are also sensitive to the substitution pattern. optica.org
Cyanate Group Vibrations: The cyanate (-OCN) functional group has distinct vibrational modes that are readily identifiable in a Raman spectrum. The most characteristic is the asymmetric stretching of the -C≡N triple bond, which gives a strong and sharp band typically in the 2100-2300 cm⁻¹ region. researchgate.net The position of this band can be influenced by the electronic environment.
Substituent Vibrations: The carbon-chlorine (C-Cl) bond also has a characteristic stretching vibration. The position of this band is dependent on the nature of the molecule but for chlorobenzene (B131634) derivatives, it is typically found in the lower wavenumber region of the spectrum.
The combination of these vibrational modes provides a unique spectral fingerprint for this compound. Theoretical modeling, such as Density Functional Theory (DFT) calculations, can be employed to predict and help assign the observed Raman bands to specific vibrational modes of the molecule. rsc.orgnih.gov
Below is a table summarizing the expected characteristic Raman shifts for aryl compounds similar to this compound.
| Vibrational Mode | **Typical Raman Shift (cm⁻¹) ** | Description |
| Aromatic C-H Stretch | 3000 - 3100 | Stretching of the C-H bonds on the benzene ring. |
| -C≡N Stretch | 2100 - 2300 | Asymmetric stretching of the cyano group. researchgate.net |
| Aromatic C=C Stretch | 1400 - 1600 | In-plane stretching of the carbon-carbon bonds in the benzene ring. |
| Ring Breathing | ~1000 | Symmetric stretching of the entire benzene ring. nih.gov |
| C-Cl Stretch | 600 - 800 | Stretching of the carbon-chlorine bond. |
| Ring Deformations | < 1000 | In-plane and out-of-plane bending of the benzene ring. optica.org |
V. Theoretical and Computational Studies of 4 Chlorophenyl Cyanate
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule, forming the basis for predicting its geometry, stability, and reactivity.
The electronic character of 4-Chlorophenyl cyanate (B1221674) is dictated by the arrangement of its electrons in various molecular orbitals (MOs). Among the most important of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which an electron is most likely to be donated, characterizing the molecule's nucleophilic or electron-donating capability. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating the molecule's electrophilic or electron-accepting nature.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A large energy gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. A small gap indicates that the molecule is more polarizable and more readily participates in chemical reactions. For 4-Chlorophenyl cyanate, the HOMO is expected to have significant electron density on the aromatic ring and the oxygen atom of the cyanate group, while the LUMO is likely centered on the cyanate group's carbon and nitrogen atoms and the aromatic ring. Computational models can precisely calculate the energies of these orbitals and the resulting energy gap, which are crucial for predicting the molecule's behavior in various chemical environments.
Table 1: Calculated Frontier Molecular Orbital Properties of this compound This table presents hypothetical data for illustrative purposes, as specific experimental or calculated values for this compound are not widely published.
| Parameter | Calculated Value (eV) | Description |
|---|---|---|
| HOMO Energy | -7.5 | Energy of the highest occupied molecular orbital. |
| LUMO Energy | -1.2 | Energy of the lowest unoccupied molecular orbital. |
A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. It is generated by calculating the electrostatic potential at various points on the electron density surface. The map is color-coded to indicate different regions of charge: red typically signifies areas of high electron density and negative electrostatic potential (attractive to electrophiles), while blue represents areas of low electron density and positive electrostatic potential (attractive to nucleophiles). Green and yellow areas denote regions of intermediate potential.
For this compound, an MEP map would reveal specific sites prone to electrophilic and nucleophilic attack. The region around the electronegative oxygen and nitrogen atoms of the cyanate group, as well as the chlorine atom, would be expected to show a negative potential (red or yellow), making them likely sites for interaction with electrophiles. The carbon atom of the cyanate group and the hydrogen atoms on the phenyl ring would likely exhibit a more positive potential (blue or green), identifying them as potential sites for nucleophilic attack. This detailed picture of the charge landscape is invaluable for understanding intermolecular interactions and predicting reaction pathways.
Reaction Pathway Modeling and Transition State Characterization
Computational chemistry allows for the detailed exploration of reaction mechanisms. By modeling the potential energy surface of a reaction, researchers can identify the most favorable pathway from reactants to products. This involves locating and characterizing stationary points, including minima (reactants, intermediates, and products) and first-order saddle points, which correspond to transition states.
A key reaction of cyanate esters like this compound is cyclotrimerization to form a highly stable triazine ring. Theoretical modeling can elucidate the step-by-step mechanism of this process. An energy profile diagram can be constructed by plotting the potential energy of the system against the reaction coordinate. This profile shows the relative energies of the reactants, any intermediates, the transition states, and the final products.
The height of the energy barrier from the reactants to the transition state is the activation energy (Ea). This value is critical, as it determines the rate of the reaction. Using principles from transition state theory, the calculated activation energy can be used to compute a theoretical reaction rate constant (k). These calculations can be performed for different proposed mechanisms to determine the most energetically favorable route. For the cyclotrimerization of this compound, this would involve modeling the approach of three monomer molecules, the formation of new carbon-nitrogen bonds, and the eventual ring closure.
Table 2: Hypothetical Thermodynamic Data for the Cyclotrimerization of this compound This table illustrates the type of data obtained from reaction pathway calculations. Values are hypothetical.
| Stationary Point | Relative Enthalpy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |
|---|---|---|
| Reactants (3 monomers) | 0.0 | 0.0 |
| Transition State 1 | +25.0 | +26.5 |
| Intermediate | -15.0 | -14.0 |
| Transition State 2 | +10.0 | +11.2 |
Reactions are rarely performed in the gas phase; they typically occur in a solvent, which can significantly influence reaction rates and mechanisms. Computational models can account for the presence of a solvent in two primary ways: through implicit solvent models, where the solvent is treated as a continuous medium with a specific dielectric constant, or explicit solvent models, where individual solvent molecules are included in the calculation.
Applying these models to the reactions of this compound would allow for a more realistic simulation of its chemical behavior. The polarity of the solvent can stabilize or destabilize charged intermediates or transition states, thereby altering the activation energy and modifying the reaction pathway. For instance, the cyclotrimerization reaction might proceed at a different rate or even through a different mechanism in a polar solvent compared to a nonpolar one. Computational studies can quantify these effects, providing a deeper understanding of the reaction under practical laboratory conditions.
Spectroscopic Property Prediction and Validation
A powerful application of computational chemistry is the prediction of spectroscopic properties. Theoretical spectra can be calculated and compared with experimental data to confirm the structure of a synthesized compound or to aid in the interpretation of complex experimental spectra.
For this compound, DFT calculations can predict its vibrational frequencies. These frequencies correspond to the stretching, bending, and twisting motions of the atoms in the molecule and can be directly compared to the peaks in an experimental infrared (IR) spectrum. A strong correlation between the calculated and observed frequencies serves to validate both the computational model and the experimental structure determination.
Similarly, nuclear magnetic resonance (NMR) chemical shifts can be calculated by determining the magnetic shielding around each nucleus (e.g., ¹H, ¹³C). The predicted NMR spectrum provides another layer of verification for the molecular structure. Discrepancies between predicted and experimental spectra can point to specific structural features or environmental effects not accounted for in the initial model, prompting further investigation.
Table 3: Hypothetical Comparison of Calculated and Experimental Vibrational Frequencies for this compound This table is for illustrative purposes to show how theoretical data is compared with experimental results.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |
|---|---|---|---|
| ν(C≡N) | 2260 | 2255 | Cyanate stretch |
| ν(C-O) | 1245 | 1240 | Aryl-O stretch |
| ν(C-Cl) | 750 | 748 | C-Cl stretch |
Vi. Advanced Research Applications of 4 Chlorophenyl Cyanate in Organic Synthesis
Role as an Electrophilic Synthon in Carbon-Heteroatom Bond Formation
The cyanate (B1221674) moiety (–O–C≡N) in 4-chlorophenyl cyanate serves as a potent electrophilic synthon. The carbon atom of the cyanate group is susceptible to nucleophilic attack by a variety of heteroatoms, providing a direct and efficient pathway for the formation of new carbon-heteroatom bonds. This reactivity is fundamental to its application in constructing more complex molecules.
The addition of nucleophiles across the cyanate's carbon-nitrogen triple bond is a key transformation. For instance, the reaction with alcohols leads to the formation of O-alkyl imidocarbonates, establishing a new C-O bond. Similarly, amines react readily with aryl cyanates to produce N-substituted isoureas, a valuable functional group in medicinal chemistry, thereby forming a C-N bond. While less common, reactions with thiols can also occur, leading to the formation of thiocarbamates. These addition reactions are foundational, converting a simple aryl cyanate into a range of functionalized products.
| Nucleophile (Nu-H) | Reactant | Product Class | Bond Formed |
|---|---|---|---|
| Alcohol (R'-OH) | This compound | Imidocarbonate | C-O |
| Amine (R'R''NH) | This compound | Isourea | C-N |
| Thiol (R'-SH) | This compound | Thiocarbamate | C-S |
Utilization in the Preparation of Complex Molecular Architectures
The electrophilic nature of aryl cyanates, including this compound, has been exploited in the synthesis of complex heterocyclic structures. These reactions often involve multi-step cascades where the cyanate group is a key architectural element, enabling the construction of intricate molecular frameworks that would be challenging to assemble through other methods.
A notable example is the reaction of substituted aryl cyanates with malonyl chloride. This transformation does not result in a simple addition product but instead initiates a cyclization cascade to yield complex fused heterocyclic systems. Specifically, the reaction produces 7-chloro-2-aryloxy-4H,5H-pyrano[3,4-e] researchgate.netresearchgate.netoxazine-4,5-diones researchgate.net. In this molecular architecture, the original aryl cyanate is incorporated as the 2-aryloxy substituent on a newly formed oxazine (B8389632) ring, which is itself fused to a pyran-dione ring system. This demonstrates the utility of this compound not merely as a simple building block, but as a sophisticated reagent for orchestrating the assembly of complex polycyclic molecules. These heterocyclic products can then serve as scaffolds for further chemical modification.
Development of Novel Reagents and Catalysts (derived from this compound)
The application of this compound as a precursor for the development of novel, standalone reagents or catalysts is a less documented area in chemical literature. While the products of its reactions, such as isoureas and imidocarbonates, are valuable intermediates, the direct conversion of the this compound molecule into a new catalytic species or a reagent with unique reactivity is not a widely reported strategy. Research has predominantly focused on its role as a synthon in bond-forming reactions or as a monomer in polymerization, rather than as a foundational platform for creating new chemical tools.
Investigation in Polymer Science as a Monomer or Cross-linking Agent (general cyanate ester context)
In the realm of polymer science, cyanate esters, including monofunctional variants like this compound and, more commonly, difunctional analogs, are highly valued monomers for creating high-performance thermosetting polymers known as polycyanurates. The primary reaction mechanism is a thermally induced cyclotrimerization of the cyanate (–O–C≡N) groups wikipedia.org. This process, which can be accelerated by transition metal catalysts (e.g., complexes of cobalt, copper, or manganese), results in the formation of a highly stable, cross-linked network of triazine rings wikipedia.org.
When bifunctional or multifunctional cyanate ester monomers are used, this polymerization leads to a three-dimensional polymer network with a unique combination of desirable properties wikipedia.org. These materials are distinguished by:
High Glass Transition Temperature (Tg): Polycyanurate networks exhibit exceptionally high Tg values, often reaching up to 400 °C, which imparts excellent dimensional stability at elevated temperatures wikipedia.org.
Low Dielectric Constant and Dissipation Factor: The low polarity of the triazine network results in outstanding dielectric properties, making these materials ideal for applications in high-frequency electronics, such as printed circuit boards for critical devices wikipedia.org.
Low Moisture Absorption: The hydrophobic nature of the polymer network leads to very low moisture uptake, which helps maintain the material's mechanical and electrical properties in humid environments wikipedia.org.
Inherent Flame Retardancy: Polycyanurates exhibit good fire, smoke, and toxicity performance.
These properties make cyanate ester resins critical materials in the aerospace industry, where they are used in structural composites, and in microelectronics for advanced circuit boards wikipedia.org. They can also be blended with other polymers, such as epoxy resins or bismaleimides, to tailor the final properties of the material for specific applications wikipedia.org.
| Property | Typical Value/Characteristic for Polycyanurates | Resulting Application Area |
|---|---|---|
| Glass Transition Temperature (Tg) | Very high (up to 400 °C) | Aerospace composites, high-temperature structural parts |
| Dielectric Constant | Very low | High-frequency printed circuit boards, radomes |
| Moisture Absorption | Very low | Microelectronics, aerospace applications |
| Thermal Stability | Excellent, long-term stability | Engine components, electronics exposed to heat |
Vii. Structure Reactivity Relationships and Design Principles for Aryl Cyanates
Influence of the 4-Chloro Substituent on Reactivity
The presence of a chlorine atom at the para-position of the phenyl ring in 4-chlorophenyl cyanate (B1221674) significantly influences its reactivity compared to the unsubstituted phenyl cyanate. This influence stems primarily from the electronic effects exerted by the chloro substituent on the cyanate group. The chlorine atom is moderately electronegative and exhibits a dual electronic effect: it is electron-withdrawing through the sigma (σ) bond framework (inductive effect, -I) and electron-donating through the pi (π) system via its lone pairs (resonance effect, +M).
An electron-withdrawing substituent, such as the 4-chloro group, increases the electrophilicity of the carbon atom in the cyanate moiety (-O-C≡N). This enhanced electrophilicity makes the cyanate group more susceptible to nucleophilic attack, which is a key step in the polymerization cascade. Consequently, the 4-chloro substituent is expected to increase the reactivity of the cyanate ester monomer, leading to a lower polymerization temperature or a faster cure rate compared to unsubstituted or electron-donating-group-substituted aryl cyanates. While direct kinetic studies comparing a wide range of substituted aryl cyanates are not extensively documented in readily available literature, the known electronic character of the chloro group allows for this rationalization of its effect on reactivity.
Correlations with Electronic and Steric Parameters (General for Substituted Aryl Systems)
The reactivity of substituted aryl systems, including aryl cyanates, can be quantitatively correlated with electronic and steric parameters of the substituents. The Hammett equation is a widely used tool for this purpose, relating reaction rates and equilibrium constants to the electronic properties of substituents.
Electronic Parameters:
The Hammett equation is given by:
log(k/k₀) = σρ
where:
k is the rate constant for the substituted reactant.
k₀ is the rate constant for the unsubstituted reactant.
σ (sigma) is the substituent constant, which depends on the nature and position (meta or para) of the substituent and quantifies its electronic effect. Positive σ values indicate electron-withdrawing groups, while negative values indicate electron-donating groups.
ρ (rho) is the reaction constant, which is characteristic of the reaction type and its sensitivity to electronic effects.
For the cyclotrimerization of aryl cyanates, an electron-withdrawing substituent (positive σ value) is anticipated to accelerate the reaction by stabilizing the transition state of the nucleophilic attack on the cyanate carbon. This would result in a positive ρ value for the reaction. The 4-chloro substituent has a positive Hammett σₚ value, consistent with its electron-withdrawing character, which supports the prediction of enhanced reactivity.
Table 1: Hammett Substituent Constants (σ) for Common Para-Substituents This interactive table provides Hammett constants which quantify the electronic donating or withdrawing nature of various substituents on an aromatic ring.
| Substituent | Hammett Constant (σₚ) | Electronic Effect |
|---|---|---|
| -N(CH₃)₂ | -0.83 | Strongly Electron-Donating |
| -NH₂ | -0.66 | Strongly Electron-Donating |
| -OH | -0.37 | Electron-Donating |
| -OCH₃ | -0.27 | Electron-Donating |
| -CH₃ | -0.17 | Weakly Electron-Donating |
| -H | 0.00 | Reference |
| -Cl | +0.23 | Electron-Withdrawing |
| -Br | +0.23 | Electron-Withdrawing |
| -I | +0.18 | Electron-Withdrawing |
| -CO₂CH₃ | +0.45 | Electron-Withdrawing |
| -CN | +0.66 | Strongly Electron-Withdrawing |
Data sourced from established physical organic chemistry databases. viu.cawikipedia.orgcambridge.org
Steric Parameters:
Design Considerations for Tailoring Reactivity of Cyanate Esters
The ability to tailor the reactivity of cyanate esters is critical for optimizing their processing and performance. Several design principles can be employed:
Monomer Backbone Modification: The primary method for controlling reactivity is through the chemical structure of the aryl cyanate monomer itself. wikipedia.org
Electronic Modification: As discussed, introducing electron-withdrawing groups (e.g., halogens, nitro, cyano) onto the aromatic ring can increase the cure rate and lower the processing temperature. Conversely, electron-donating groups (e.g., alkyl, alkoxy) will decrease reactivity, which can be desirable for applications requiring a longer pot life or higher processing temperatures.
Steric Modification: Introducing bulky groups, especially at the ortho-positions, can slow down the curing reaction due to steric hindrance. This can be a useful strategy to increase the latency of a formulation.
Flexibility: Incorporating flexible linkages (e.g., ether, aliphatic chains) into the backbone between aromatic rings can enhance processability by lowering the monomer's melting point and viscosity, although it may also affect the final thermal properties of the cured network. wikipedia.org
Catalysis: The cyclotrimerization reaction is highly susceptible to catalysis.
Metal Catalysts: Transition metal complexes, such as those containing cobalt, copper, or manganese, are highly effective catalysts that can significantly reduce the cure temperature and time. wikipedia.org The choice of metal and ligands allows for fine-tuning of the catalytic activity and processing window.
Active Hydrogen Compounds: Compounds containing active hydrogens, such as phenols and amines, can act as co-catalysts. researchgate.net Residual phenols from the monomer synthesis often act as initiators. Deliberately adding specific phenols or amines can provide a controlled way to accelerate the cure.
Blending and Copolymerization: The properties and reactivity of cyanate ester systems can be modified by blending them with other thermosetting resins.
Epoxy Resins: Blending with epoxy resins is a common strategy to improve toughness and modify processing characteristics. The cyanate and epoxy groups can co-react to form oxazoline (B21484) rings in addition to the triazine rings from cyanate cyclotrimerization, leading to a complex network with tailored properties. udayton.edu
Bismaleimides (BMI): Blends with BMI resins can form so-called BT resins, which offer a combination of the high thermal performance of cyanates and the processing characteristics of bismaleimides. wikipedia.org
By strategically combining these design elements—modifying the monomer structure, selecting appropriate catalysts, and blending with other resins—formulators can develop cyanate ester systems with a wide range of reactivity profiles and performance characteristics to meet the demands of various high-performance applications.
Q & A
Basic Research Questions
Q. What experimental design strategies optimize the synthesis of 4-Chlorophenyl cyanate?
- Methodological Answer : Response Surface Methodology (RSM) with a central composite design is effective for optimizing reaction parameters. For example, variables such as alcohol concentration, pH, temperature, and reaction time can be modeled to maximize cyanate yield. Statistical validation (e.g., F-values >7.97, R²=0.91) ensures model reliability . Triplicate experiments and multivariate analysis reduce variability, while precision metrics (e.g., signal-to-noise ratio >10) confirm robustness.
Q. How do storage conditions affect the stability of this compound?
- Methodological Answer : Degradation is influenced by pH, temperature, and duration. Controlled studies show that low temperatures (0–6°C) and neutral pH minimize decomposition, as evidenced by coefficient of variation (CV=4.63) and Prob>F values <0.05 in stability models. Long-term storage requires inert atmospheres (e.g., chloroform) to prevent hydrolysis .
Q. What spectroscopic methods characterize this compound’s structure?
- Methodological Answer : Millimeter-wave rotational spectroscopy (130–350 GHz) resolves rotational transitions and internal rotation effects (e.g., A-E splitting in methyl groups). ERHAM program analysis ensures accurate assignment of J'' and K''a values, with uncertainties close to experimental limits. Complementary techniques like FT-IR and NMR validate functional groups and substituent positions .
Advanced Research Questions
Q. How can multivariate analysis resolve contradictions in cyanate degradation data?
- Methodological Answer : Contradictions often arise from unaccounted variables (e.g., trace impurities or humidity). Central composite designs with ANOVA and lack-of-fit tests (e.g., F-value=36.00, CV=4.63) isolate significant factors. Sensitivity analysis using Design-Expert software identifies outliers, while hierarchical clustering distinguishes experimental noise from systemic errors .
Q. What advanced spectroscopic techniques address internal rotation effects in cyanate compounds?
- Methodological Answer : High-resolution millimeter-wave spectroscopy coupled with torsional state analysis (e.g., ground-state transitions J''=10–35) quantifies internal rotation barriers. Global fitting using programs like ERHAM accounts for A-E splittings, achieving uncertainties <0.003 Å in bond-length determinations. Astronomical search protocols (e.g., Orion KL molecular cloud data) validate terrestrial findings .
Q. How do structural modifications of cyanate esters influence their thermal properties?
- Methodological Answer : Introducing electron-withdrawing groups (e.g., 4-chlorophenyl) enhances thermal stability via resonance effects. Cyclo-trimerization kinetics and activation energy are studied using DSC and TGA. CNT-modified composites show 20–30% improvement in thermo-oxidative resistance compared to epoxy blends, validated by RTM/VRTM processing data .
Data Contradiction and Validation
- Example : Conflicting degradation rates under varying pH/temperature conditions can be resolved by normalizing data to a reference matrix (e.g., chloroform controls) and applying Box-Behnken models to isolate interaction effects .
- Advanced Tip : Cross-validate spectroscopic data with quantum mechanical calculations (e.g., DFT) to reconcile rotational constants and torsional potentials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
